Physicochemical Profiling & Structural Dynamics
Physicochemical Profiling & Structural Dynamics
H-Leu-His-OH (L-Leucyl-L-histidine): Physicochemical Profiling, Coordination Dynamics, and Organocatalytic Applications
As a Senior Application Scientist, I present this technical whitepaper detailing the structural properties, synthesis, and advanced applications of the dipeptide H-Leu-His-OH (L-Leucyl-L-histidine). Despite its low molecular weight, this molecule bridges the gap between biological metalloenzyme mimicry and synthetic asymmetric organocatalysis, driven by the synergistic interplay between its primary amine and imidazole functional groups.
H-Leu-His-OH is a linear, unmodified dipeptide composed of an N-terminal L-leucine and a C-terminal L-histidine. Its structural architecture provides a dense array of reactive sites: an aliphatic hydrophobic side chain (isobutyl group), a primary amine, an imidazole heterocycle, and a carboxylic acid.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | PubChem[1] |
| Molecular Formula | C12H20N4O3 | PubChem[1] |
| Molecular Weight | 268.31 g/mol | PubChem[1] |
| CAS Registry Number | 38062-72-5 | Sigma-Aldrich[2] |
| Topological Polar Surface Area | 121 Ų | PubChem[1] |
| Hydrogen Bond Donors / Acceptors | 4 / 4 | PubChem[1] |
| Theoretical pI | ~7.5 (Based on amine, imidazole, and carboxyl pKa values) | Extrapolated |
The Dual Role: Organocatalysis & Metallo-Coordination
Asymmetric Organocatalysis
Historically, proline-based cyclic amino acids dominated the field of peptide catalysis. However, unmodified N-terminal primary amino dipeptides like H-Leu-His-OH have demonstrated exceptional, and often superior, efficacy in direct asymmetric intermolecular aldol reactions and nitroalkane-Michael additions[3].
Mechanistic Causality: The catalytic brilliance of H-Leu-His-OH lies in its bifunctionality. The primary amine of the N-terminal Leucine condenses with a ketone donor (e.g., acetone) to form a highly nucleophilic enamine intermediate. Concurrently, the imidazole ring of the C-terminal Histidine acts as a Brønsted acid/base, orienting and activating the electrophilic aldehyde via precise hydrogen bonding[3]. This synergistic activation lowers the transition state energy and strictly dictates the stereochemical outcome, often yielding enantiomeric excesses (ee) exceeding 80%[3]. Furthermore, it has been successfully combined with co-catalysts like (1R,2R)-(+)-1,2-diphenylethylenediamine to drastically increase yields in C-C bond formation reactions[4].
Caption: Enamine-based catalytic cycle of H-Leu-His-OH in asymmetric aldol reactions.
Copper(II) Coordination & Biomimicry
Histidine-containing peptides are ubiquitous in metalloprotein active sites. H-Leu-His-OH acts as a potent multidentate ligand, forming highly stable square-planar or Jahn-Teller distorted octahedral complexes with Cu(II) ions[5]. These metallopeptide complexes mimic superoxide dismutase (SOD) activity, exhibiting significant potential as anti-inflammatory agents by scavenging reactive oxygen species (ROS) in physiological environments, particularly in the context of rheumatoid arthritis[5].
Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, embedding quality control directly into the workflow.
Protocol 3.1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of H-Leu-His-OH
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Step 1: Resin Loading & Swelling. Utilize a Wang resin solid support. Causality: Wang resin yields a C-terminal carboxylic acid upon cleavage, which is an absolute requirement for the native H-Leu-His-OH structure. Swell the resin in DMF for 30 minutes to maximize the porous surface area for coupling.
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Step 2: Fmoc-His(Trt)-OH Coupling. Activate the amino acid using DIC and Oxyma Pure. Causality: Oxyma is selected over traditional HOBt because it superiorly suppresses the racemization of the sensitive histidine α-carbon. The Trityl (Trt) protecting group on the imidazole ring prevents unwanted branching.
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Step 3: Fmoc Deprotection. Treat the resin with 20% Piperidine in DMF (2 x 10 mins).
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Step 4: Fmoc-Leu-OH Coupling. Couple the second residue using the same DIC/Oxyma activation strategy.
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Step 5: Self-Validation (Kaiser Test). Perform a Kaiser test on a micro-cleaved resin sample. Causality: A yellow solution confirms complete amide bond formation (absence of free primary amines). A blue solution indicates incomplete coupling, triggering a mandatory re-coupling step. This creates a self-validating loop that prevents the propagation of deletion sequences.
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Step 6: Final Deprotection & Cleavage. Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Causality: TFA cleaves the peptide from the resin and globally deprotects the side chains. TIPS and water act as critical carbocation scavengers, permanently trapping the highly reactive trityl cations to prevent the irreversible re-alkylation of the histidine imidazole ring.
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Step 7: Precipitation. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Caption: Logical Workflow for Solid-Phase Peptide Synthesis of H-Leu-His-OH.
Protocol 3.2: Enantioselective Aldol Reaction Catalyzed by H-Leu-His-OH
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Step 1: Reaction Setup. Combine the ketone donor (e.g., acetone) and the aldehyde acceptor (e.g., p-nitrobenzaldehyde) in a THF/H2O solvent system. Add 10-15 mol% of the synthesized H-Leu-His-OH catalyst[3].
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Step 2: Causality of Solvent Choice. The inclusion of water in the solvent system is not arbitrary; it is a mechanistic necessity. Water facilitates the rapid hydrolysis of the product-iminium intermediate, releasing the chiral aldol product and regenerating the free primary amine of the catalyst. Without water, the catalyst becomes trapped in a thermodynamic sink (dead-end inhibition)[3].
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Step 3: Self-Validation (Chiral HPLC). Monitor the reaction progress via chiral stationary phase HPLC. Causality: The emergence of a product peak with a distinct retention time from the starting materials validates catalytic turnover. Furthermore, the integration ratio of the enantiomeric peaks directly self-validates the stereoselectivity (ee%) imparted by the dipeptide's chiral environment.
